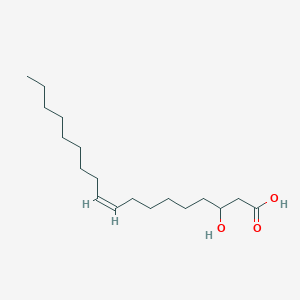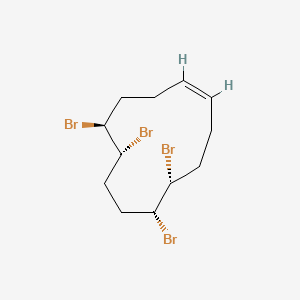
(5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene is a brominated organic compound with the molecular formula C₁₂H₁₆Br₄ This compound is characterized by the presence of four bromine atoms attached to a cyclododecene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene typically involves the bromination of cyclododecene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the cyclododecene ring. The reaction conditions often include the use of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize efficiency and yield while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced bromination techniques can enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated cyclododecanones or cyclododecadienes.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or non-brominated cyclododecenes.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), or alkyl halides (R-X) are employed in substitution reactions.
Major Products Formed
Oxidation: Brominated cyclododecanones or cyclododecadienes.
Reduction: Less brominated or non-brominated cyclododecenes.
Substitution: Cyclododecenes with various functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
(5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of flame retardants, polymers, and other brominated materials.
Wirkmechanismus
The mechanism of action of (5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules. The pathways involved may include:
Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function.
Non-Covalent Interactions: The compound can engage in hydrogen bonding, van der Waals forces, and other non-covalent interactions with biomolecules, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E,5R,6R,9R,10S)-5,6,9,10-Tetrabromo-1-cyclododecane: Similar structure but lacks the double bond present in (5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene.
(1E,5R,6R,9R,10S)-5,6,9,10-Tetrabromo-1-cyclododecadiene: Contains additional double bonds compared to this compound.
Uniqueness
This compound is unique due to its specific arrangement of bromine atoms and the presence of a double bond in the cyclododecene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
(1Z,5R,6R,9R,10S)-5,6,9,10-tetrabromocyclododecene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br4/c13-9-5-3-1-2-4-6-10(14)12(16)8-7-11(9)15/h1-2,9-12H,3-8H2/b2-1-/t9-,10+,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGMIRAZNOAXEA-VGGWXTIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC(C(CCC=C1)Br)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1C[C@H]([C@@H](CC[C@H]([C@H](CC/C=C1)Br)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

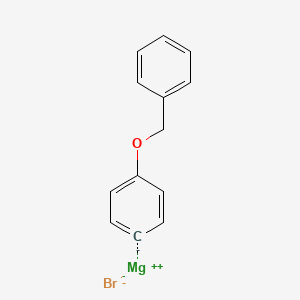
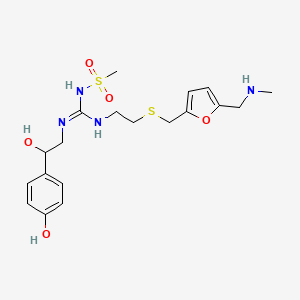
![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)
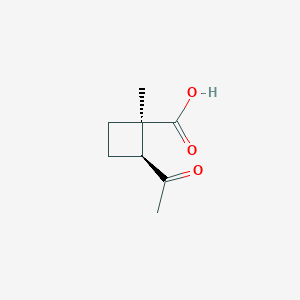

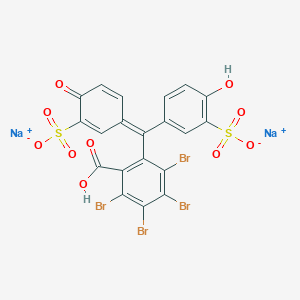
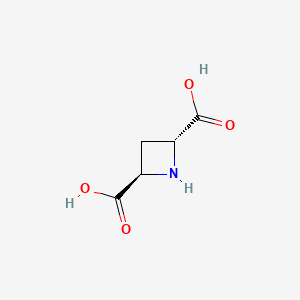
![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
